molecular formula C10H18O B15351365 (R)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol CAS No. 52437-39-5

(R)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol

Cat. No.: B15351365
CAS No.: 52437-39-5
M. Wt: 154.25 g/mol
InChI Key: NPGPPCSBEMHHCR-SECBINFHSA-N
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Description

(R)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol is a chiral organic compound with the molecular formula C₁₀H₁₈O. It is a derivative of cyclopentene and is known for its unique structural features and applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of 2,2,3-trimethylcyclopent-3-ene. This process typically uses borane (BH₃) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the alcohol.

  • Reduction of Ketones: Another method involves the reduction of 2,2,3-trimethylcyclopent-3-en-1-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods: The industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form (R)-2,2,3-trimethylcyclopent-3-en-1-one.

  • Reduction: Reduction reactions can convert the ketone form back to the alcohol.

  • Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO₃) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products Formed:

  • Oxidation: (R)-2,2,3-trimethylcyclopent-3-en-1-one.

  • Reduction: (R)-2,2,3-trimethylcyclopent-3-en-1-ethanol.

  • Substitution: Esters or ethers depending on the reagents used.

Properties

CAS No.

52437-39-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]ethanol

InChI

InChI=1S/C10H18O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9,11H,5-7H2,1-3H3/t9-/m1/s1

InChI Key

NPGPPCSBEMHHCR-SECBINFHSA-N

Isomeric SMILES

CC1=CC[C@@H](C1(C)C)CCO

Canonical SMILES

CC1=CCC(C1(C)C)CCO

Origin of Product

United States

Scientific Research Applications

(R)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

  • Industry: It is used in the production of fragrances and flavorings due to its unique scent profile.

Mechanism of Action

The mechanism by which (R)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

(R)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol is structurally similar to other cyclopentene derivatives, such as:

  • Campholenic aldehyde: A closely related compound with similar applications in flavor and fragrance.

  • 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde: Another derivative used in similar contexts.

Uniqueness: What sets this compound apart is its chirality, which can lead to different biological activities compared to its racemic or achiral counterparts.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications.

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